3-(1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
The compound “3-(1-(2-Oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains several functional groups and rings, including an oxazolidine ring, a pyrrolidine ring, and an imidazolidine ring . These rings are common in many biologically active compounds and are often used by medicinal chemists to create new drugs .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its three rings: the five-membered pyrrolidine and imidazolidine rings, and the oxazolidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The imidazolidine ring contains two nitrogen atoms, one of which bears a hydrogen atom .Scientific Research Applications
Synthesis and Chemical Reactivity
A foundational aspect of research on this compound involves its synthesis and the chemical reactivity of its related structures. The synthesis of oxazolidines, thiazolidines, and related bicyclic compounds from β-hydroxy or β-mercapto-α-amino acid esters showcases the versatility of these compounds in creating complex heterocyclic systems. Such syntheses often involve interactions with aromatic aldehydes, N-bromosuccinimide for dehydrogenation, and various bases for Mannich base formation. These reactions yield a wide range of heterocyclic compounds, including oxazolidine-2,4-diones, which are of interest due to their potential biological activities and as intermediates in further synthetic applications (Badr, Aly, Fahmy, & Mansour, 1981).
Biological Activity and Applications
The compound and its derivatives have been studied for their biological activities, which are crucial for developing new therapeutic agents. For instance, derivatives of 2-selenoxoimidazolidin-4-ones have been synthesized and evaluated for their cytotoxicity and ability to generate reactive oxygen species (ROS) in cancer cells. These compounds exhibit considerable cytotoxicity against certain cancer cell lines, indicating their potential as chemotherapeutic agents. This highlights the importance of such compounds in medicinal chemistry and cancer research (Novotortsev et al., 2021).
Antimicrobial Properties
Research on oxazolidine-2,4-diones and related compounds has also extended into antimicrobial applications. The development of new antibacterial agents, particularly those effective against Gram-positive organisms including methicillin-resistant Staphylococcus aureus, has been a significant area of focus. Studies have shown that modifications to the oxazolidinone structure, such as introducing heteroaromatic rings like pyridine, diazene, or triazene, can significantly influence their antibacterial properties. This research is critical in the ongoing search for novel antibiotics to combat resistant bacterial strains (Tucker et al., 1998).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activity. Given the biological activity of similar compounds, it could be of interest to explore its potential as a therapeutic agent .
Properties
IUPAC Name |
3-[1-(2-oxoimidazolidine-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c16-8-6-20-11(19)15(8)7-1-3-13(5-7)10(18)14-4-2-12-9(14)17/h7H,1-6H2,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPVZSQNMPPZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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